2,3-Dimethylbenzophenone

Organic Synthesis Catalysis Hydrodechlorination

Secure the defined 2,3‑dimethyl regioisomer (CAS 1322‑78‑7) with 97% purity, avoiding labor‑intensive isomer separation from mixed Friedel‑Crafts acylation. Its ortho‑substitution pattern confers a high LogP (3.53), boiling point (322.2 °C), and unique steric/electronic profile critical for reproducible photoinitiator performance, medicinal chemistry building blocks, and materials science R&D. Pre‑synthesized, high‑purity stock ensures structural precision and batch‑to‑batch consistency for demanding synthetic applications.

Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
CAS No. 1322-78-7
Cat. No. B075470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylbenzophenone
CAS1322-78-7
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)C2=CC=CC=C2)C
InChIInChI=1S/C15H14O/c1-11-7-6-10-14(12(11)2)15(16)13-8-4-3-5-9-13/h3-10H,1-2H3
InChIKeyZSQCNVWYBBKUHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dimethylbenzophenone (CAS 1322-78-7): Procurement Considerations for a Substituted Aromatic Ketone Intermediate


2,3-Dimethylbenzophenone (CAS 1322-78-7) is an ortho-disubstituted aromatic ketone belonging to the benzophenone derivative class, with the molecular formula C15H14O and a molecular weight of approximately 210.27 g/mol . This compound features two methyl groups positioned at the 2- and 3-positions on one phenyl ring, a specific substitution pattern that distinguishes it from other dimethylbenzophenone regioisomers (e.g., 2,2′-, 3,3′-, 4,4′-, 2,4-, 2,5-, 2,6-, and 3,4-dimethylbenzophenone) and the parent unsubstituted benzophenone . The compound is recognized as an intermediate of interest in organic synthesis and materials science, with potential utility in photoinitiator systems and as a building block for more complex molecular architectures .

2,3-Dimethylbenzophenone (CAS 1322-78-7): Why In-Class Benzophenone Analogs Are Not Direct Replacements


Substitution of 2,3-dimethylbenzophenone with other dimethylbenzophenone isomers or the unsubstituted parent benzophenone is generally not feasible without altering synthetic outcomes or material performance. The 2,3-dimethyl substitution pattern confers distinct physical properties compared to closely related analogs, including specific values for boiling point (322.2 °C at 760 mmHg), density (1.05 g/cm³), and calculated LogP (3.53) . Furthermore, the specific regioisomer exhibits unique reactivity profiles in synthetic transformations: Friedel-Crafts acylation of o-xylene yields a mixture of 2,3- and 3,4-dimethylbenzophenone isomers, indicating that the ortho-methyl groups influence regioselectivity and product distribution compared to para- or meta-substituted isomers . This combination of distinct physicochemical properties and synthetic behavior means that simply interchanging benzophenone derivatives without accounting for substitution pattern can lead to different reaction outcomes, altered purification requirements, and potentially divergent material characteristics.

2,3-Dimethylbenzophenone (CAS 1322-78-7): Quantitative Evidence for Differential Performance vs. Analogs


Synthesis of 2,3-Dimethylbenzophenone via Pd-Catalyzed Hydrodechlorination vs. Alternative Routes for Other Isomers

2,3-Dimethylbenzophenone can be synthesized via a Pd-catalyzed hydrodechlorination of its corresponding polychlorinated derivative, a method also applicable to 2,2′- and 3,3′-dimethylbenzophenones . The availability of this specific synthetic route provides a viable alternative to traditional Friedel-Crafts acylation, which for o-xylene-derived products yields a mixture of 2,3- and 3,4-dimethylbenzophenone isomers, necessitating separation .

Organic Synthesis Catalysis Hydrodechlorination

Physical Property Differentiation: Boiling Point, Density, and LogP of 2,3-Dimethylbenzophenone vs. 2-Methylbenzophenone

The 2,3-dimethyl substitution pattern on benzophenone results in quantifiably different physicochemical properties compared to mono-substituted analogs. 2,3-Dimethylbenzophenone exhibits a higher boiling point (322.2 °C at 760 mmHg), higher density (1.05 g/cm³), and increased lipophilicity (LogP = 3.53) compared to 2-methylbenzophenone (boiling point: 125-127 °C at 0.3 mmHg; density: 1.083 g/mL at 25 °C; LogP = 3.23) [1].

Physical Chemistry Separation Science QSAR

Antimicrobial Activity Profile of 3,3′-Dimethylbenzophenone as a Benchmark for Isomeric Dimethylbenzophenones

While direct antimicrobial data for 2,3-dimethylbenzophenone are not available in the identified literature, a study of mono- and di-methyl substituted benzophenones provides a comparative framework for evaluating dimethylbenzophenone isomers [1]. In vitro screening against 13 bacterial strains and 2 yeasts revealed that meta-dimethylbenzophenone (i.e., 3,3′-dimethylbenzophenone) exhibited significant antimicrobial inhibition, placing it among the top four most active compounds tested (alongside ortho-methylbenzophenone, dapsone, and para-dimethylbenzhydrol) [1].

Antimicrobial Structure-Activity Relationship Benzophenone Derivatives

2,3-Dimethylbenzophenone (CAS 1322-78-7): Recommended Procurement and Application Scenarios Based on Evidence


Scenario 1: Synthesis of Regioisomerically Pure Building Blocks for Organic Synthesis

Given that Friedel-Crafts acylation of o-xylene yields a mixture of 2,3- and 3,4-dimethylbenzophenone isomers, procurement of pre-synthesized, high-purity 2,3-dimethylbenzophenone (CAS 1322-78-7) is the preferred approach for research programs requiring a defined regioisomer without the need for complex isomer separation. This scenario applies to medicinal chemistry, agrochemical intermediate synthesis, and materials science where structural precision is paramount . The compound serves as a starting material for constructing more complex molecules where the 2,3-dimethyl substitution pattern is a key structural motif .

Scenario 2: Development of Photoinitiator Systems for UV-Curable Coatings

Benzophenone derivatives are a well-established class of photoinitiators, and the dimethyl substitution pattern can influence properties such as solubility, reactivity, and absorption characteristics . 2,3-Dimethylbenzophenone may be investigated as a component in photoinitiator systems for UV-curable coatings and inks, where the specific steric and electronic effects of the 2,3-dimethyl arrangement could offer advantages in cure speed, compatibility with specific monomer/resin systems, or final film properties compared to unsubstituted benzophenone or other dimethyl isomers .

Scenario 3: Use as a Probe in Photophysical and Photochemical Research

Substituted benzophenones are valuable probes for studying fundamental photochemical processes such as energy transfer, electron transfer, and triplet state dynamics . The distinct electronic and steric environment created by the 2,3-dimethyl substitution provides a specific molecular framework for investigating how substitution pattern alters photophysical properties (e.g., triplet energy, absorption spectra, photostability) relative to the parent benzophenone or other isomers . This makes 2,3-dimethylbenzophenone a relevant tool for academic and industrial photochemistry laboratories engaged in mechanistic studies or the development of new photoactive materials.

Scenario 4: Building Block for Materials with Tailored Lipophilicity and Physical Properties

The calculated LogP value of 3.53 for 2,3-dimethylbenzophenone indicates significantly higher lipophilicity compared to less substituted analogs like 2-methylbenzophenone (LogP = 3.23) . This property, combined with its distinct density (1.05 g/cm³) and boiling point, makes it a candidate for designing materials where enhanced non-polar solubility, specific partitioning behavior, or thermal properties are desired. Potential applications include the development of specialty polymers, liquid crystals, or functional organic coatings where the 2,3-dimethyl substitution pattern imparts a quantifiable advantage in formulation or performance .

Technical Documentation Hub

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